molecular formula C14H21NO3 B250510 Tert-butyl 4-isopropoxyphenylcarbamate

Tert-butyl 4-isopropoxyphenylcarbamate

Cat. No.: B250510
M. Wt: 251.32 g/mol
InChI Key: MCDZFKYXODNTBB-UHFFFAOYSA-N
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Description

Tert-butyl 4-isopropoxyphenylcarbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a 4-isopropoxyphenyl aromatic ring. Carbamates of this class are typically used in organic synthesis for their stability and versatility as protective groups for amines, enabling controlled reactions in multi-step syntheses .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(4-propan-2-yloxyphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-10(2)17-12-8-6-11(7-9-12)15-13(16)18-14(3,4)5/h6-10H,1-5H3,(H,15,16)

InChI Key

MCDZFKYXODNTBB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-isopropoxyphenylcarbamate with structurally related carbamate derivatives, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Hazard Profile Primary Applications Stability/Reactivity
This compound (hypothetical) C14H21NO3 251.32 (calculated) 4-isopropoxyphenyl Not available Pharmaceutical intermediate (inferred) Likely stable under standard conditions
Tert-butyl (4-chlorophenethyl)carbamate C13H18ClNO2 255.74 4-chlorophenethyl Non-hazardous Laboratory chemistry, substance manufacturing Stable; reactive with strong acids/bases
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C17H25NO4 307.4 4-methoxyphenyl, pyrrolidine ring Non-hazardous R&D in organic chemistry Stable; no dangerous reactions
tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate C13H16F3NO3 307.3 4-methoxy-3-(trifluoromethyl) Not specified Specialty chemical synthesis Likely inert under standard storage conditions
tert-Butyl Alcohol (reference) C4H10O 74.12 Hydroxyl group Flammable, irritant (OSHA PEL: 100 ppm) Solvent, fuel additive Reactive with oxidizers, acids

Key Comparative Insights:

Structural Variations and Properties: Aromatic Substituents: The 4-isopropoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenethyl () or 4-methoxyphenyl () groups. Molecular Weight: Pyrrolidine-containing derivatives (e.g., ) exhibit higher molecular weights due to additional functional groups, impacting solubility and pharmacokinetic profiles in drug development .

Hazard Profiles: Most tert-butyl carbamates in the evidence (e.g., ) are classified as non-hazardous, contrasting with tert-butyl alcohol, which poses flammability and irritation risks (OSHA PEL: 100 ppm) . This suggests that carbamate functionalization reduces acute toxicity compared to the parent alcohol.

Applications :

  • Chlorinated analogs () are used in manufacturing, while methoxy- and trifluoromethyl-substituted derivatives () are employed in specialized syntheses. The 4-isopropoxyphenyl variant may serve similar roles in drug discovery due to its balanced hydrophobicity .

Stability and Reactivity: All carbamates exhibit stability under recommended storage conditions but may react with strong acids/bases or oxidizers.

Research Findings and Implications

  • Synthetic Utility : Carbamates with electron-donating groups (e.g., methoxy in ) may facilitate nucleophilic substitutions, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) could stabilize intermediates in electrophilic reactions .
  • Safety Considerations : The absence of significant hazards in carbamate derivatives (vs. tert-butyl alcohol) underscores their suitability as safer intermediates in industrial and laboratory settings .
  • Regulatory Status: Chlorinated derivatives () are subject to Right-to-Know laws in certain U.S. states, highlighting the need for compliance in handling and disposal .

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